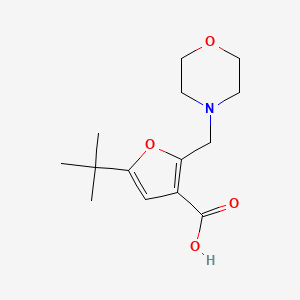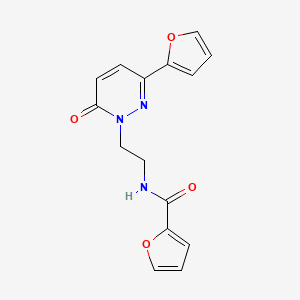![molecular formula C23H31N3O2 B2686415 N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide CAS No. 946217-84-1](/img/structure/B2686415.png)
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide is a chemical compound with potential therapeutic applications. This compound features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic profile of drug candidates .
Aplicaciones Científicas De Investigación
This compound has diverse scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Additionally, it is used in the pharmaceutical industry for drug development and in the study of structure-activity relationships .
Mecanismo De Acción
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which can lead to various biological effects .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, the compound would interact with its targets, leading to changes in the activity of those targets .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways would be affected. Compounds with similar structures have been found to affect a variety of pathways .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the characteristics of the biological system it’s introduced to .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Compounds with similar structures have been found to have a wide range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Métodos De Preparación
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide involves multiple steps. One common synthetic route includes the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, such as using specific catalysts and solvents under controlled temperatures .
Análisis De Reacciones Químicas
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide can be compared with other compounds featuring pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one . Its uniqueness lies in its specific functional groups, which confer distinct biological activities and pharmacokinetic properties. Similar compounds include pyrrolidine-2,5-diones and prolinol derivatives .
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-4-28-21-13-9-19(10-14-21)23(27)24-17-22(26-15-5-6-16-26)18-7-11-20(12-8-18)25(2)3/h7-14,22H,4-6,15-17H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOIRFOIHXNNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-difluorobenzene-1-sulfonamide](/img/structure/B2686333.png)
![4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2686334.png)
![Spiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one, 5'-bromo-](/img/structure/B2686337.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2686339.png)
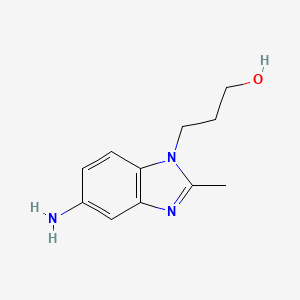
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B2686342.png)
![3-FLUORO-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-METHOXYBENZAMIDE](/img/structure/B2686344.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2686345.png)
![1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole](/img/structure/B2686348.png)
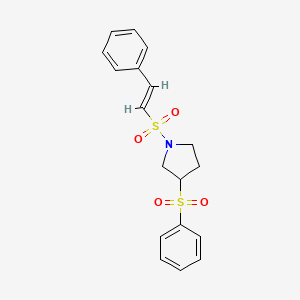
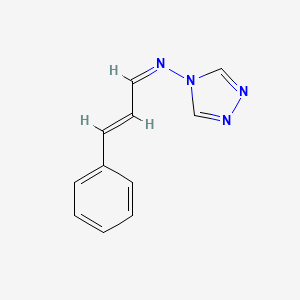
![N'-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2686353.png)
